molecular formula C18H17N3O2S B2665652 N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251576-40-5

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2665652
CAS No.: 1251576-40-5
M. Wt: 339.41
InChI Key: PCWPLYBQIFSWBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and carboxamide groups, as well as the methylthio group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding (from the carboxamide group) and dipole-dipole interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The indole ring, being aromatic, might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Application in Heterocyclic Compound Development

The chemical compound N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide serves as a foundational structure in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry due to their diverse biological activities. For instance, Kumar et al. (2013) demonstrated an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which are crucial for developing compounds with potential pharmacological applications. The process involved a chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, highlighting the versatility of the indole-carboxamide structure in synthesizing complex heterocycles (Kumar, Parameshwarappa, & Ila, 2013).

Role in Allosteric Modulation of CB1 Receptor

Research into the allosteric modulation of the cannabinoid type 1 receptor (CB1) has identified indole-2-carboxamides as key structures. Khurana et al. (2014) discovered that modifications to the chemical functionalities of indole-2-carboxamides, including the compound , could significantly impact their ability to modulate the CB1 receptor. These modifications affect the binding affinity and cooperativity, demonstrating the potential of such compounds in developing new therapeutic agents targeting the CB1 receptor (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

Applications in Antimicrobial Activity Research

The synthesis and evaluation of indole derivatives for their antimicrobial activities have been a significant area of research. Behbehani, Ibrahim, Makhseed, & Mahmoud (2011) utilized 2-arylhydrazononitriles, closely related to this compound, for preparing a variety of heterocyclic compounds. Some of these compounds demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as yeast, showcasing the potential of indole-carboxamide derivatives in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to interact with biological systems, it might do so through interactions with proteins or enzymes, possibly through the formation of hydrogen bonds or other types of non-covalent interactions .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, and potential applications. It might also be interesting to investigate its interactions with various biological targets, which could lead to the development of new drugs or therapeutic agents .

Properties

IUPAC Name

N-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-24-16-9-5-4-8-15(16)21-17(22)11-20-18(23)13-10-19-14-7-3-2-6-12(13)14/h2-10,19H,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWPLYBQIFSWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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